2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indene moiety, a thiadiazole ring, and an acetamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid
- 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
- 2-(2,3-dihydro-1H-inden-5-yloxy)aniline
Uniqueness
What sets 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-2-21-15-18-17-14(22-15)16-13(19)9-20-12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEGULYVIPLONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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